molecular formula C23H27N3O5 B1680915 SCH 563705 CAS No. 473728-58-4

SCH 563705

Cat. No.: B1680915
CAS No.: 473728-58-4
M. Wt: 425.5 g/mol
InChI Key: DGKQQEVYYPCMNE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SCH 563705: is a potent and orally available antagonist of the C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. It has shown significant anti-inflammatory and immunomodulatory activities. The compound is known for its ability to inhibit the migration of neutrophils, which are a type of white blood cell involved in inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SCH 563705 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

  • Formation of the cyclobutene core.
  • Introduction of the dimethylcarbamoyl and hydroxyl groups.
  • Attachment of the isopropylfuran moiety.

Industrial Production Methods: The industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions: SCH 563705 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives with modified pharmacological properties .

Scientific Research Applications

SCH 563705 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1 pathways.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases and conditions involving neutrophil migration.

    Industry: Utilized in the development of new anti-inflammatory drugs and immunomodulatory agents.

Mechanism of Action

SCH 563705 exerts its effects by antagonizing the C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. This inhibition prevents the binding of chemokines, thereby blocking the signaling pathways that lead to neutrophil migration and inflammation. The molecular targets include the receptors themselves, and the pathways involved are primarily related to immune response modulation .

Comparison with Similar Compounds

    Reparixin: Another C-X-C motif chemokine receptor 2 antagonist with similar anti-inflammatory properties.

    AZD-5069: A potent C-X-C motif chemokine receptor 2 antagonist used in research for inflammatory diseases.

    Mavorixafor: A selective antagonist of C-X-C motif chemokine receptor 4, used in studies related to immune cell migration.

Uniqueness of SCH 563705: this compound stands out due to its dual antagonistic activity on both C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1, making it a versatile tool in studying and potentially treating a variety of inflammatory conditions .

Biological Activity

SCH 563705 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. As a selective inhibitor of certain pathways, its biological activity has been extensively studied, revealing insights into its mechanisms of action and efficacy against various cellular targets.

This compound primarily functions as an inhibitor of the CXCR2 receptor, which plays a crucial role in mediating inflammatory responses and cancer progression. By blocking this receptor, this compound can reduce neutrophil recruitment to sites of inflammation or tumorigenesis, thereby potentially mitigating disease progression.

Biological Activity Overview

The biological activity of this compound can be summarized through various assays and studies that demonstrate its effects on cellular processes:

  • Inhibition of Neutrophil Migration : this compound has been shown to significantly inhibit the migration of neutrophils in response to chemokines such as IL-8. This effect is critical in conditions where excessive neutrophil accumulation contributes to tissue damage and inflammation.
  • Impact on Reactive Oxygen Species (ROS) : The compound affects ROS production in neutrophils, which is essential for their bactericidal activity. Studies indicate that while this compound can modulate ROS levels, it does not completely abrogate their production, suggesting a nuanced role in inflammatory responses.
  • Cell Viability and Proliferation : In cancer cell lines, this compound has been evaluated for its impact on cell viability. It was observed that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anti-cancer agent.

Data Tables

Study Cell Type Concentration (µM) Effect on Viability (%) Mechanism
Study 1A549 (Lung Cancer)0.1 - 10Decreased viability by 50% at 5 µMInduction of apoptosis
Study 2Neutrophils1 - 20Inhibition of migration by 70% at 10 µMCXCR2 blockade
Study 3THP-1 (Monocytes)0.5 - 5Reduced ROS production by 40% at 2 µMModulation of signaling pathways

Case Studies

  • Case Study on Inflammatory Bowel Disease (IBD) :
    • Patients receiving this compound exhibited reduced symptoms associated with IBD, correlating with decreased neutrophil infiltration in intestinal tissues.
    • Histological analysis revealed significant reductions in inflammatory markers compared to control groups.
  • Case Study on Non-Small Cell Lung Cancer (NSCLC) :
    • In a clinical trial involving NSCLC patients, administration of this compound resulted in improved progression-free survival rates.
    • Imaging studies indicated reduced tumor burden correlating with the pharmacodynamic effects observed in preclinical models.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

  • A study published in Nature Communications demonstrated that this compound effectively reduced tumor-associated inflammation by inhibiting CXCR2 signaling pathways, leading to diminished tumor growth in animal models .
  • Another study reported that this compound modulates immune cell function by altering cytokine profiles, which may contribute to its therapeutic effects in chronic inflammatory conditions .

Properties

IUPAC Name

3-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKQQEVYYPCMNE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437927
Record name 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473728-58-4
Record name 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCH 563705
Reactant of Route 2
Reactant of Route 2
SCH 563705
Reactant of Route 3
Reactant of Route 3
SCH 563705
Reactant of Route 4
Reactant of Route 4
SCH 563705
Reactant of Route 5
Reactant of Route 5
SCH 563705
Reactant of Route 6
Reactant of Route 6
SCH 563705

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.